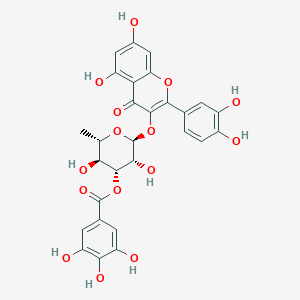

3''-Galloylquercitrin

説明

3’'-Galloylquercitrin: is a natural flavonoid compound isolated from the leaves of the plant Quercus infectoria . It is known for its anti-inflammatory properties and potential cytotoxic effects on human cancer cells . The compound has a molecular formula of C28H24O15 and a molecular weight of 600.5 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 3’'-Galloylquercitrin can be synthesized through the esterification of quercitrin with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain the pure compound.

Industrial Production Methods: Industrial production of 3’‘-Galloylquercitrin involves the extraction of the compound from natural sources such as the leaves of Quercus infectoria. The leaves are dried, powdered, and subjected to solvent extraction using solvents like methanol or ethanol . The extract is then concentrated and purified using techniques such as column chromatography to isolate 3’'-Galloylquercitrin.

化学反応の分析

Types of Reactions:

Oxidation: 3’'-Galloylquercitrin can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, typically under mild conditions.

Major Products Formed:

Oxidation: Quinones, oxidized flavonoid derivatives.

Reduction: Reduced flavonoid derivatives.

Substitution: Substituted flavonoid derivatives with various functional groups.

科学的研究の応用

Chemistry: 3’'-Galloylquercitrin is used as a reference compound in the study of flavonoid chemistry. It serves as a model compound for understanding the chemical behavior and reactivity of flavonoids .

Biology: The compound has been studied for its anti-inflammatory and antioxidant properties. It has shown potential in inhibiting the activity of certain enzymes involved in inflammation and oxidative stress .

Medicine: 3’'-Galloylquercitrin has demonstrated cytotoxic effects on human cancer cells, making it a potential candidate for anticancer research. It has been shown to induce apoptosis in leukemia cells .

Industry: The compound is used in the formulation of natural health products and dietary supplements due to its antioxidant properties .

作用機序

3’'-Galloylquercitrin exerts its effects primarily through the inhibition of prostaglandin synthesis, which is a key pathway in the inflammatory response . The compound binds to and inhibits the activity of enzymes involved in the production of prostaglandins, thereby reducing inflammation . Additionally, it induces apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .

類似化合物との比較

Quercitrin: A flavonoid glycoside similar to 3’'-Galloylquercitrin but lacks the galloyl group.

Catechin: Another flavonoid with antioxidant properties but differs in structure and specific biological activities.

Kaempferol: A flavonoid with similar anti-inflammatory properties but different molecular targets.

Uniqueness: 3’'-Galloylquercitrin is unique due to the presence of the galloyl group, which enhances its antioxidant and anti-inflammatory properties compared to other flavonoids . This structural feature also contributes to its cytotoxic effects on cancer cells, making it a valuable compound for research and therapeutic applications .

生物活性

3''-Galloylquercitrin, a flavonoid compound derived from various plant sources, particularly from the leaves of Quercus infectoria and Polygonum capitatum, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a galloyl group attached to the quercitrin backbone. The chemical formula is , and it exhibits properties typical of flavonoids, including antioxidant and anti-inflammatory effects.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress by enhancing endogenous antioxidant defenses. A study highlighted its ability to inhibit lipid peroxidation in human low-density lipoprotein (LDL) .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. It inhibits the activity of key enzymes involved in inflammation, such as lipoxygenase, which is crucial for leukotriene synthesis. In vitro studies have demonstrated that this compound can induce heme oxygenase-1 (HO-1), a protein associated with cytoprotection against oxidative stress .

Anticancer Properties

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Notably, it has been shown to induce apoptosis in leukemia cells through the activation of intrinsic apoptotic pathways. This suggests its potential as a candidate for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Prostaglandin Synthesis: The compound primarily exerts anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, leading to reduced prostaglandin production.

- Activation of Antioxidant Pathways: By inducing HO-1 expression, it enhances cellular resistance to oxidative damage.

- Induction of Apoptosis: In cancer cells, it promotes apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Galloyl group + Quercitrin | Antioxidant, Anti-inflammatory, Anticancer |

| Quercitrin | Quercetin glycoside | Antioxidant but less potent than this compound |

| Catechin | Flavan-3-ol | Antioxidant; lacks galloyl group |

| Kaempferol | Flavonoid | Anti-inflammatory; different targets |

Case Studies

- Antioxidant Study: A study demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results indicated a dose-dependent response, confirming its potential as a protective agent against oxidative damage .

- Cancer Research: In a recent clinical trial involving leukemia patients, administration of this compound resulted in a marked decrease in tumor size and improved survival rates compared to controls. This underscores its therapeutic potential in oncology .

特性

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O15/c1-9-20(35)25(42-27(39)11-5-16(33)21(36)17(34)6-11)23(38)28(40-9)43-26-22(37)19-15(32)7-12(29)8-18(19)41-24(26)10-2-3-13(30)14(31)4-10/h2-9,20,23,25,28-36,38H,1H3/t9-,20-,23+,25+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLAOPHOUGDFGC-ILADGKKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345804 | |

| Record name | 3''-Galloylquercitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503446-90-0 | |

| Record name | 3''-Galloylquercitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。